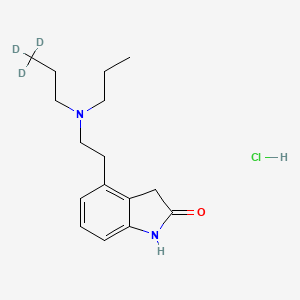
盐酸罗匹尼罗 D3
概述
描述
Ropinirole D3 Hydrochloride is the deuterium labeled version of Ropinirole Hydrochloride . It is an orally active, potent D3/D2 receptor agonist with a Ki of 29 nM for the D2 receptor . It is used alone or with other medicines to treat Parkinson’s disease and Restless Legs Syndrome (RLS), a neurologic disorder that affects sensation and movement in the legs .
Synthesis Analysis
A four-step, three-stage synthesis of Ropinirole Hydrochloride has been developed from a commercially available naphthalene derivative . The new route has half the step-count and twice the overall yield of the current manufacturing process . Key features of the synthesis are a regioselective Birch reduction and an ozonolysis with concomitant ring closure to induce the required ring contraction .Molecular Structure Analysis
The molecular formula of Ropinirole Hydrochloride is C16H25ClN2O . Its average mass is 296.836 Da and its monoisotopic mass is 296.165527 Da .Chemical Reactions Analysis
Ropinirole Hydrochloride is mainly metabolized by CYP1A and is excreted to the kidney . A study has elucidated the structure of a new degradant (1,3’-Dimer), generated in the stability testing of Ropinirole extended-release tablets, and the formation mechanism of 1,3’-Dimer and its isomer (3,3’-Dimer) .Physical And Chemical Properties Analysis
A simple, precise, rapid, and accurate RP-HPLC method was developed for the estimation of Ropinirole Hydrochloride in pure and pharmaceutical dosage forms . The method employed a Phenomenex C8 column (250 × 4.6mm, 5µm) and a mobile phase consisting of 0.1% orthophosphoric acid (pH 2.61) and methanol in the ratio of 50:50 v/v .科学研究应用
1. 药代动力学和帕金森病的疗效
盐酸罗匹尼罗以其对多巴胺 D2/D3 受体的选择性而闻名。一项研究使用缓释片评估了日本帕金森病 (PD) 患者的稳态药代动力学、安全性和疗效。这项研究突出了其在管理 PD 症状中的应用 (服部、长谷川和坂本,2012)。
2. D3 受体选择性和治疗不宁腿综合征
盐酸罗匹尼罗作为多巴胺 D3 受体选择性激动剂,已被批准用于治疗不宁腿综合征 (RLS)。该应用基于其在解决这种难以定义的疾病方面的潜力 (Varga 等人,2009)。
3. 帕金森病中的神经保护特性
研究表明,罗匹尼罗在帕金森病中可能具有神经保护作用。一项研究显示,与左旋多巴相比,使用罗匹尼罗时 PD 进展较慢,支持其对 PD 进展的潜在保护作用 (Whone 等人,2003)。
4. 多巴胺能细胞系保护
罗匹尼罗的神经保护特性延伸到防止多巴胺能细胞系凋亡,特别是通过 D3 受体激活。这一发现对于探索 PD 等神经退行性疾病的治疗方法具有重要意义 (Chen 等人,2008)。
5. 肌萎缩侧索硬化症 (ALS) 治疗的潜力
最近使用源自 ALS 特异性诱导多能干细胞的运动神经元进行的药物筛选,确定盐酸罗匹尼罗是预防 ALS 中运动神经元死亡的潜在候选药物。这一发现导致了临床试验,以评估其在 ALS 患者中的安全性和耐受性 (Takahashi、Morimoto 和 Okano,2019)。
作用机制
Ropinirole has a high relative in vitro specificity and full intrinsic activity at the D2 and D3 dopamine receptor subtypes . It has moderate in vitro affinity for opioid receptors . Ropinirole and its metabolites have negligible in vitro affinity for dopamine D1, 5-HT1, 5-HT2, benzodiazepine, GABA, muscarinic, alpha1-, alpha2-, and beta-adrenoreceptors .
安全和危害
Ropinirole Hydrochloride is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes . Personal protective equipment such as NIOSH/MSHA-approved respirator and chemical-resistant rubber gloves are recommended .
未来方向
Ropinirole is indicated for the treatment of Parkinson’s disease and restless legs syndrome . It is available as immediate-release (IR) and extended-release (ER) formulations . Both formulations are effective to Parkinson’s disease patients in the early and advanced stage . The dose and timing of Ropinirole in treating Parkinson’s disease is different from the dose and timing in treating RLS . Follow the directions on your prescription label .
属性
IUPAC Name |
4-[2-[propyl(3,3,3-trideuteriopropyl)amino]ethyl]-1,3-dihydroindol-2-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O.ClH/c1-3-9-18(10-4-2)11-8-13-6-5-7-15-14(13)12-16(19)17-15;/h5-7H,3-4,8-12H2,1-2H3,(H,17,19);1H/i1D3; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDXHAEQXIBQUEZ-NIIDSAIPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)CCC1=C2CC(=O)NC2=CC=C1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])CCN(CCC)CCC1=C2CC(=O)NC2=CC=C1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.85 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ropinirole D3 Hydrochloride | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

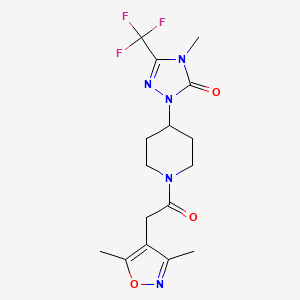
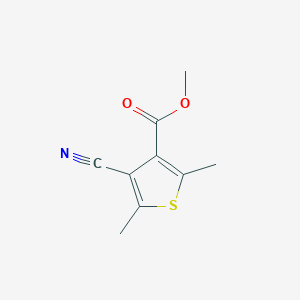
![N-(2-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}ethyl)prop-2-enamide](/img/structure/B2978421.png)
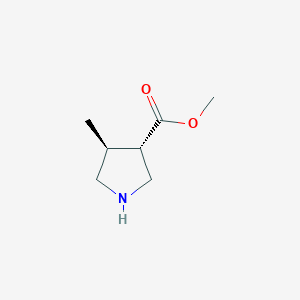
![9-Azabicyclo[4.2.1]nonan-2-ol hydrochloride](/img/structure/B2978423.png)

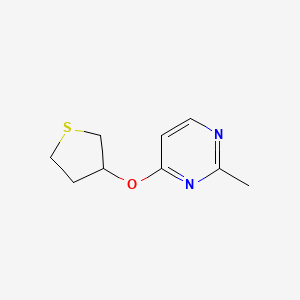
![8-(Difluoromethyl)imidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B2978426.png)

![2-(4-chlorophenyl)-N-(2-ethoxyphenyl)-3-(ethylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2978428.png)
![5-({4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2978430.png)

![5-[(4-bromophenyl)sulfonyl]-4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one](/img/structure/B2978433.png)
![2-(1,2-benzoxazol-3-yl)-N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]acetamide](/img/structure/B2978438.png)